molecular formula C10H8O7 B12596826 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- CAS No. 643074-77-5

1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-

Cat. No.: B12596826
CAS No.: 643074-77-5
M. Wt: 240.17 g/mol
InChI Key: AQUNNWMTMHAKOK-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- is a derivative of isophthalic acid (1,3-benzenedicarboxylic acid) with a carboxymethoxy (-O-CH₂-COOH) substituent at the 5th position on the benzene ring. This compound features two carboxylic acid groups at positions 1 and 3 and an additional carboxylic acid group introduced via the carboxymethoxy side chain. Its multifunctional structure enables diverse coordination modes, making it valuable in constructing metal-organic frameworks (MOFs) and polymers . The carboxymethoxy group enhances its ability to form hydrogen bonds and coordinate with metal ions, distinguishing it from simpler derivatives like 5-hydroxyisophthalic acid or alkoxy-substituted analogs .

Properties

CAS No.

643074-77-5

Molecular Formula

C10H8O7

Molecular Weight

240.17 g/mol

IUPAC Name

5-(carboxymethoxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H8O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

AQUNNWMTMHAKOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OCC(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in environmental sensing, the compound forms complexes that can quench the fluorescence of certain pollutants, allowing for their detection .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Benzenedicarboxylic Acid Derivatives

Compound Name Substituent at Position 5 Key Functional Groups Applications References
1,3-Benzenedicarboxylic acid None Two -COOH groups MOFs, polymers
5-Hydroxyisophthalic acid -OH -OH, two -COOH Hydrogen-bonded networks
5-(Carboxymethoxy)-isophthalic acid -O-CH₂-COOH Three -COOH groups Multifunctional MOFs, sensors
5-(Dec-9-en-1-yloxy)-isophthalic acid -O-(CH₂)₈-CH=CH₂ Alkoxy chain Cross-linked MOFs

Functional and Application Differences

  • MOF Construction : The carboxymethoxy group enables dual coordination modes (via carboxylic acids and ether oxygen), facilitating the formation of robust, porous frameworks. In contrast, 5-hydroxyisophthalic acid primarily relies on hydrogen bonding .
  • Polymer Synthesis : Derivatives like 5-(phenylmethoxy)-1,3-benzenedicarboxylic acid are used in ester-based polymers, whereas the carboxymethoxy variant may enhance polymer hydrophilicity or reactivity .
  • Sensing and Catalysis : The additional carboxylic acid in 5-(carboxymethoxy)- derivatives could improve MOF performance in gas adsorption (e.g., CO₂ capture) or luminescent sensing due to enhanced metal-ligand interactions .

Physical and Chemical Properties

  • Acidity : The three carboxylic acid groups in 5-(carboxymethoxy)-isophthalic acid result in higher acidity (pKa ~2-3 for each -COOH) compared to 5-hydroxy (pKa ~4.5 for -OH) or alkoxy derivatives .
  • Solubility : Increased polarity from the carboxymethoxy group enhances solubility in polar solvents (e.g., water, DMSO) relative to alkoxy-substituted analogs .
  • Thermal Stability : Alkoxy derivatives like C=C9-BDC exhibit lower thermal stability due to long hydrocarbon chains, while carboxymethoxy derivatives may decompose at higher temperatures (~300°C) .

Research Findings and Case Studies

  • MOF Cross-Linking : 5-(Dec-9-en-1-yloxy)-isophthalic acid was cross-linked via olefin metathesis to create flexible MOFs, whereas carboxymethoxy derivatives could enable pH-responsive frameworks due to protonation/deprotonation of the third -COOH group .
  • Environmental Impact : Simple benzenedicarboxylic acids (e.g., phthalic acid) are classified as low-concern pollutants, but the environmental behavior of carboxymethoxy derivatives requires further study .

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